4-(Bromomethyl)benzenesulfonic acid CAS 82835-61-8 properties
4-(Bromomethyl)benzenesulfonic acid CAS 82835-61-8 properties
An In-Depth Technical Guide to 4-(Bromomethyl)benzenesulfonic Acid (CAS 82835-61-8)
4-(Bromomethyl)benzenesulfonic acid is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Its structure, featuring both a reactive benzylic bromide and a strongly acidic sulfonic acid group, makes it a versatile reagent and building block for the synthesis of more complex molecules. The benzylic bromide allows for the introduction of the substituted benzyl moiety via nucleophilic substitution reactions, while the sulfonic acid group imparts high water solubility and can be used to form salts or act as a catalyst. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of 4-(Bromomethyl)benzenesulfonic acid, tailored for professionals in the chemical and pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. This section details the key physicochemical and spectroscopic characteristics of 4-(Bromomethyl)benzenesulfonic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(Bromomethyl)benzenesulfonic acid. It is important to note that some of these values are predicted based on computational models due to a lack of extensive experimental data in the public domain.
| Property | Value | Source |
| CAS Number | 82835-61-8 | [1][2][3] |
| Molecular Formula | C₇H₇BrO₃S | [1][2][3] |
| Molecular Weight | 251.10 g/mol | [1][2][3] |
| IUPAC Name | 4-(bromomethyl)benzenesulfonic acid | [1][3] |
| Synonyms | Benzenesulfonic acid, 4-(bromomethyl)-; 4-(Bromomethyl)benzene-1-sulfonic acid | [1][3] |
| Predicted Density | 1.772 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -0.70 ± 0.50 | [2] |
| Monoisotopic Mass | 249.92993 Da | [1] |
Spectroscopic Profile (Predicted)
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic and benzylic protons.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (typically δ 7.2-8.0 ppm). The protons ortho to the electron-withdrawing sulfonic acid group will be downfield, while the protons ortho to the bromomethyl group will be slightly more upfield.
-
Benzylic Protons (-CH₂Br): A singlet in the region of δ 4.5-4.8 ppm. The chemical shift is influenced by the electronegative bromine atom.
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), corresponding to the four unique carbon environments on the benzene ring.
-
Benzylic Carbon (-CH₂Br): A signal in the range of δ 32-35 ppm.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the sulfonic acid and aromatic functionalities.
-
O-H Stretch (Sulfonic Acid): A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.[4]
-
S=O Stretch (Sulfonic Acid): Strong absorptions around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A peak in the lower frequency region, typically 600-500 cm⁻¹.
1.2.4. Mass Spectrometry
In mass spectrometry, the fragmentation pattern will be influenced by the presence of both the bromine atom and the sulfonic acid group.
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 250 and 252 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments: Common fragmentation pathways would likely involve the loss of SO₃ (80 Da) and Br (79/81 Da). The formation of a stable tropylium-like ion at m/z 91 is also possible after loss of the bromo and sulfonyl moieties.
Synthesis of 4-(Bromomethyl)benzenesulfonic Acid
The synthesis of 4-(Bromomethyl)benzenesulfonic acid can be achieved through the free-radical bromination of p-toluenesulfonic acid. This method is analogous to the well-established Wohl-Ziegler bromination of toluic acid derivatives.[5][6]
Reaction Scheme
Caption: Synthesis of 4-(Bromomethyl)benzenesulfonic acid from p-toluenesulfonic acid.
Experimental Protocol (Adapted)
This protocol is adapted from the established procedure for the synthesis of 4-(bromomethyl)benzoic acid.[5]
Materials:
-
p-Toluenesulfonic acid monohydrate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Hexane
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonic acid monohydrate (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN.
-
Add carbon tetrachloride to the flask to create a slurry.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature, then further cool in an ice bath.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization. Due to the high polarity of the sulfonic acid, a mixture of polar and non-polar solvents may be necessary. Alternatively, washing the crude product with hexane can help remove non-polar impurities.[5]
Self-Validation: The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the methyl singlet of the starting material (around δ 2.4 ppm) and the appearance of the benzylic methylene singlet of the product (around δ 4.6 ppm).
Chemical Reactivity and Applications
The dual functionality of 4-(bromomethyl)benzenesulfonic acid dictates its chemical reactivity and utility in organic synthesis.
Reactivity Profile
Caption: Key reaction pathways for 4-(bromomethyl)benzenesulfonic acid.
-
Benzylic Bromide: The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates). This allows for the covalent attachment of the 4-sulfobenzyl moiety to other molecules.
-
Sulfonic Acid: As a strong acid, the sulfonic acid group is typically deprotonated at neutral pH. It can be used to form salts with inorganic or organic bases, which can be advantageous for improving the aqueous solubility of a target molecule. The sulfonic acid can also be converted to a sulfonyl chloride, which is a key intermediate for the synthesis of sulfonamides.[7]
Applications in Drug Development and Organic Synthesis
Benzenesulfonic acid derivatives are widely used in the pharmaceutical industry as intermediates, catalysts, and for salt formation to improve drug properties like solubility and stability.[8]
-
Intermediate in API Synthesis: Bifunctional molecules like 4-(bromomethyl)benzenesulfonic acid are valuable for synthesizing complex drug molecules. The benzylic bromide can be used to link to a core scaffold, while the sulfonic acid can be used to improve the pharmacokinetic properties of the final compound. For example, the related compound 4-(bromomethyl)benzoic acid is a key intermediate in the synthesis of the antihypertensive drug Eprosartan.[9]
-
Linker in Solid-Phase Synthesis: The reactive bromomethyl group can be used to attach the molecule to a solid support, with the sulfonic acid group then available for further reactions in a solid-phase synthesis workflow.
-
Synthesis of Bioactive Sulfonamides: After conversion to the corresponding sulfonyl chloride, this reagent can be used to synthesize a variety of sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.[7]
Safety, Handling, and Storage
Proper handling and storage are crucial when working with reactive chemical reagents.
Hazard Summary
While a specific, detailed safety data sheet for 4-(bromomethyl)benzenesulfonic acid is not widely available, based on its functional groups and data for related compounds, the following hazards can be anticipated:
-
Corrosive: The sulfonic acid group makes the compound highly acidic and corrosive. It can cause severe skin burns and eye damage.
-
Irritant: The benzylic bromide is a lachrymator and can cause skin and respiratory irritation.
-
Alkylating Agent: Benzylic bromides are alkylating agents and should be handled with care as they can react with biological nucleophiles.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working with fine powders, a respirator may be necessary.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
-
Due to its hygroscopic nature, storage in a desiccator may be beneficial.
Conclusion
4-(Bromomethyl)benzenesulfonic acid is a valuable bifunctional reagent with significant potential in organic synthesis and medicinal chemistry. Its combination of a reactive benzylic bromide and a polar, acidic sulfonic acid group allows for a wide range of chemical transformations. While detailed experimental data for this specific compound is sparse in the public literature, its properties and reactivity can be reliably inferred from analogous structures. Researchers can leverage this versatile building block for the synthesis of novel compounds with tailored properties, particularly in the development of new pharmaceutical agents.
References
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- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
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Justia Patents. Liquid thermostable phosphoric acid esters for the fiber conditioning. [Link]
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PubChem. 4-(Bromomethyl)benzenesulfonic acid. [Link]
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The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]
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U.S. Environmental Protection Agency. Benzenesulfonic acid, 4-(bromomethyl)-, sodium salt (1:1) - Substance Details. [Link]
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PubChem. Moisture-curing polyurethane composition containing oxazolidine - Patent WO-2020126841-A1. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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